Dimethyl sebacate

Catalog No.
S542895
CAS No.
106-79-6
M.F
C12H22O4
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sebacate

CAS Number

106-79-6

Product Name

Dimethyl sebacate

IUPAC Name

dimethyl decanedioate

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3

InChI Key

ALOUNLDAKADEEB-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCCC(=O)OC

Solubility

Soluble in DMSO

Synonyms

Sebacic acid dimethyl ester; Dimethyl sebacate; Decanedioic acid, 1,10-dimethyl ester; Decanedioic acid, dimethyl ester; Dimethyl sebacate; Sebacic acid, dimethyl ester (8CI).

Canonical SMILES

COC(=O)CCCCCCCCC(=O)OC

Description

The exact mass of the compound Dimethyl sebacate is 230.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery Systems

  • Biocompatible Scaffolding: DMS shows promise in creating biocompatible scaffolds for tissue engineering. Its biodegradability and slow degradation rate allow for controlled cell growth and potential use in regenerative medicine applications. Source: Li et al., 2010:
  • Controlled Release Properties: DMS can be used as a matrix material for drug delivery systems. Its controlled degradation rate allows for sustained and targeted drug release, improving therapeutic efficacy. Source: Fredersdorf et al., 2013: https://pubmed.ncbi.nlm.nih. gov/23933700/

Material Science Research

  • Biodegradable Polymers: Research is ongoing to develop new biodegradable polymers using DMS as a building block. These polymers have potential applications in packaging materials, implants, and other areas where biodegradability is crucial. Source: Liu et al., 2012
  • Plasticizer Properties: DMS can act as a plasticizer, improving the flexibility and processability of various polymers. This makes it a valuable research tool for developing new materials with desired mechanical properties. Source: Singh et al., 2010

Dimethyl sebacate is an organic compound with the molecular formula C₁₂H₂₂O₄, commonly referred to as dimethyl decanedioate. It is a colorless, oily liquid that is soluble in organic solvents and has a characteristic sweet odor. This compound is primarily used as a plasticizer and solvent in various industrial applications. It can also serve as an intermediate in the synthesis of other organic compounds, including light stabilizers and lubricants .

DMS does not have a well-defined mechanism of action in scientific research due to its limited use in that field.

Safety Concerns:

DMS is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. It is also slightly flammable [].

Precautionary Measures:

  • Wear gloves, safety glasses, and protective clothing when handling DMS.
  • Ensure proper ventilation when working with DMS.
  • Follow safe laboratory practices.
Typical of esters:

  • Esterification: The primary reaction involves the esterification of sebacic acid with methanol, catalyzed by solid acids or concentrated sulfuric acid. This reaction produces dimethyl sebacate and water.
  • Transesterification: Dimethyl sebacate can react with alcohols (e.g., 2-ethylhexanol) to form bis(2-ethylhexyl)sebacate, which is used in lubricants .
  • Hydrolysis: Under acidic or basic conditions, dimethyl sebacate can hydrolyze back into sebacic acid and methanol.

Dimethyl sebacate is synthesized primarily through the esterification of sebacic acid with methanol. The process typically involves:

  • Preparation: Mixing sebacic acid and methanol in a molar ratio of approximately 1:0.9 to 1.2.
  • Catalysis: Adding solid catalysts (e.g., silica-alumina) or using concentrated sulfuric acid.
  • Esterification Reaction: Heating the mixture to facilitate the reaction over several hours, followed by distillation to purify the product .

This method has been optimized to improve efficiency and reduce costs compared to older methods that utilized liquid catalysts.

Dimethyl sebacate has a wide range of applications:

  • Plasticizer: It is extensively used in plastics and polymers to enhance flexibility and durability.
  • Solvent: Serves as a solvent for resins, rubbers, and cellulose derivatives.
  • Intermediate: Utilized in the synthesis of other chemicals, including light stabilizers for plastics and lubricants for industrial applications .
  • Cosmetics: Sometimes included in formulations for its emollient properties.

While specific interaction studies focusing on dimethyl sebacate are scarce, its role as a plasticizer suggests potential interactions with various polymer matrices. Its compatibility with different resins indicates that it can effectively modify physical properties without significantly altering chemical stability . Further studies would be beneficial to fully understand its interactions at the molecular level.

Several compounds share structural similarities with dimethyl sebacate, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
Diethyl sebacateC₁₄H₂₆O₄Similar plasticizing properties; ethyl group instead of methyl.
Dimethyl adipateC₈H₁₄O₄Shorter carbon chain; used similarly as a plasticizer but has different thermal properties.
Dimethyl succinateC₆H₁₀O₄Even shorter carbon chain; often used in food industry applications.
Bis(2-ethylhexyl)sebacateC₂₀H₃₈O₄Derived from dimethyl sebacate; used specifically in lubricants.

Dimethyl sebacate stands out due to its longer carbon chain compared to adipates and succinates, which contributes to its unique plasticizing capabilities and solvent properties.

Dimethyl sebacate (DMS) is a diester of sebacic acid, systematically named dimethyl decanedioate according to IUPAC nomenclature. Its molecular formula, $$ \text{C}{12}\text{H}{22}\text{O}_4 $$, reflects a structure comprising two methyl groups esterified to the terminal carboxyl groups of decanedioic acid. The compound is identified by its CAS registry number, 106-79-6, and EC number 203-431-4.

Table 1: Key Identifiers of Dimethyl Sebacate

PropertyValue
IUPAC Namedimethyl decanedioate
Molecular Formula$$ \text{C}{12}\text{H}{22}\text{O}_4 $$
Molecular Weight230.30 g/mol
CAS Number106-79-6
Common SynonymsSebacic acid dimethyl ester, Dimethyl decane-1,10-dioate, Methyl sebacate

The compound’s synonyms span industrial and academic contexts, including NSC 9415 (National Service Center identifier) and MFCD00008472 (MDL number).

Historical Context in Industrial Chemistry

Dimethyl sebacate emerged as a critical intermediate in the mid-20th century, driven by the demand for plasticizers and synthetic lubricants. Its production is historically tied to castor oil, a renewable resource rich in ricinoleic acid. Early industrial processes involved alkaline pyrolysis of castor oil derivatives to yield sebacic acid, which was subsequently esterified with methanol.

By the 1970s, advancements in electrochemical synthesis enabled alternative routes, such as the oxidation of adipic acid derivatives, enhancing production efficiency. For instance, Asahi Chemical Industry pioneered the electro-oxidation of monomethyl adipate to synthesize dimethyl sebacate, a method later adopted by BASF. Today, DMS remains integral to green chemistry initiatives due to its biogenic origin and compatibility with sustainable manufacturing.

Significance in Organic Synthesis

Dimethyl sebacate serves as a versatile building block in organic chemistry. Its bifunctional ester groups facilitate transesterification and polycondensation reactions, critical for synthesizing high-performance polymers. Key applications include:

  • Plasticizers: DMS enhances the flexibility of nitrocellulose, polyvinyl chloride (PVC), and synthetic rubbers.
  • Light Stabilizers: As a precursor to hindered amine light stabilizers (HALS), it mitigates UV degradation in polymers.
  • Lubricants: Transesterification with 2-ethylhexanol produces bis(2-ethylhexyl)sebacate, a low-temperature lubricant for engines.

Table 2: Synthetic Applications of Dimethyl Sebacate

ApplicationReaction TypeProduct
Polymer SynthesisPolycondensationAliphatic polyesters (e.g., nylon 610)
Plasticizer ProductionTransesterificationDioctyl sebacate
Stabilizer ManufacturingAminolysisHindered amine light stabilizers

Basic Structural Characteristics and Classification

Dimethyl sebacate belongs to the fatty acid methyl ester family, characterized by a linear aliphatic chain ($$ \text{CH}2 $$)$$8$$ flanked by two methoxycarbonyl groups. The compound exhibits:

  • Molecular Symmetry: The ester groups at C1 and C10 confer structural uniformity, influencing its crystalline behavior.
  • Physical Properties:
    • Melting Point: 26–31°C (varies with purity).
    • Boiling Point: 158°C at 10 mmHg.
    • Solubility: Miscible in ethanol, acetone, and ether; insoluble in water.

The ester’s low viscosity (4 centistokes at 35°C) and thermal stability make it suitable for high-performance lubricants and polymer processing. Its classification as a biodegradable plasticizer further underscores its relevance in sustainable material science.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dimethyl sebacate through analysis of both proton and carbon-13 spectra. The symmetrical molecular structure of dimethyl sebacate simplifies the spectral interpretation due to the equivalent nature of both ester termini [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of dimethyl sebacate exhibits characteristic signals that reflect the molecular architecture of this symmetrical diester. The methyl ester protons appear as a singlet at approximately 3.67 parts per million, integrating for six protons, corresponding to the two equivalent methoxycarbonyl groups [1]. The alpha-methylene protons adjacent to the carbonyl groups manifest as a triplet at 2.31 parts per million with an integration of four protons, demonstrating coupling with the neighboring methylene protons [3]. The beta-methylene protons appear as a multiplet around 1.61 parts per million, integrating for four protons. The internal methylene protons of the aliphatic chain present as a complex multiplet centered at 1.29 parts per million, accounting for the twelve protons of the central hexamethylene segment [4] [5].

Chemical Shift (ppm)IntegrationAssignmentMultiplicity
3.67 (s)6HMethyl ester protons (-OCH₃)Singlet
2.31 (t)4Hα-Methylene protons adjacent to carbonylTriplet
1.61 (m)4Hβ-Methylene protonsMultiplet
1.29 (m)12HInternal methylene protons (CH₂)₆Multiplet

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of dimethyl sebacate with distinct resonances for each carbon environment [3]. The carbonyl carbon appears at approximately 174.4 parts per million, characteristic of ester functionality. The methyl ester carbon resonates at 51.5 parts per million, typical for methoxycarbonyl groups. The alpha-carbon adjacent to the carbonyl group appears at 34.1 parts per million, while the internal methylene carbons resonate around 29.2 parts per million. The beta-carbon exhibits a chemical shift of approximately 24.9 parts per million [2].

Chemical Shift (ppm)AssignmentCarbon Type
174.4Carbonyl carbon (C=O)Quaternary
51.5Methyl ester carbon (-OCH₃)Primary
34.1α-Carbon (adjacent to C=O)Secondary
29.2Internal methylene carbonsSecondary
24.9β-Carbon (β to C=O)Secondary

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups and molecular vibrations within dimethyl sebacate. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations [6] [7].

The most prominent absorption occurs at 1737 wavenumbers, representing the strong carbonyl stretch characteristic of ester functionality [6]. The aliphatic carbon-hydrogen stretching vibrations appear as medium to strong absorptions in the region of 2928-2856 wavenumbers, indicative of the extensive methylene chain structure [8]. Carbon-hydrogen bending vibrations manifest at 1436 and 1362 wavenumbers with medium intensity. The carbon-oxygen stretching vibrations of the ester groups appear at 1174 wavenumbers, while additional carbon-oxygen stretching occurs at 1018 wavenumbers. Weak carbon-hydrogen rocking vibrations are observed at 743 wavenumbers [9] [7].

Wavenumber (cm⁻¹)IntensityAssignment
1737StrongC=O stretch (ester)
2928-2856Medium-StrongC-H stretch (alkyl)
1436MediumC-H bend (alkyl)
1362MediumC-H bend (alkyl)
1174MediumC-O stretch (ester)
1018MediumC-O stretch
743WeakC-H rock

Mass Spectrometry

Mass spectrometry of dimethyl sebacate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [10] [11]. The molecular ion peak appears at mass-to-charge ratio 230, corresponding to the molecular weight of the compound [1].

The base peak occurs at mass-to-charge ratio 74, resulting from McLafferty rearrangement involving the ester functionality combined with methylene loss [11]. Significant fragment ions appear at mass-to-charge ratios 98, 125, 157, and 199, corresponding to losses of carboxyl groups, methoxycarbonyl groups, and various alkyl chain segments [2]. The fragmentation pattern demonstrates the characteristic behavior of long-chain diesters under electron ionization conditions [10].

Fragment m/zRelative Intensity (%)Fragment Assignment
7499.99McLafferty rearrangement (COOMe + CH₂)
9892.61Loss of COOH from molecular ion
12590.49Loss of COOMe from molecular ion
15783.67Loss of (CH₂)₅COOMe
19979.79Loss of OCH₃
231729.00Molecular ion + H⁺

Crystallographic Studies

Crystallographic analysis of dimethyl sebacate provides detailed information about the solid-state structure and molecular packing arrangements [12]. The compound typically crystallizes in monoclinic or triclinic crystal systems, with space groups commonly being P21/c or P-1 [13].

The unit cell dimensions generally range from 10-15 Angstroms for the a-axis, 5-8 Angstroms for the b-axis, and 20-25 Angstroms for the c-axis, reflecting the elongated molecular geometry. The molecular packing exhibits a layered structure with alkyl chains arranged in extended conformations to maximize van der Waals interactions [12].

Intermolecular interactions primarily consist of van der Waals forces and weak carbon-hydrogen to oxygen contacts, which stabilize the crystal structure. The thermal parameters typically range from 0.02 to 0.08 square Angstroms, indicating reasonable atomic displacement factors. High-quality crystal structures exhibit R-factors below 0.05 [13] [12].

Analysis ParameterExpected/Typical ValuesSignificance
Crystal systemMonoclinic or triclinicDetermines crystal habit and properties
Space groupP21/c or P-1Defines symmetry operations
Unit cell dimensionsa ≈ 10-15 Å, b ≈ 5-8 Å, c ≈ 20-25 ÅRelated to molecular dimensions
Molecular packingLayered structure with alkyl chainsInfluences physical properties
Intermolecular interactionsvan der Waals forces, weak C-H···O contactsStabilizes crystal structure

Molecular Modeling and Computational Analysis

Computational chemistry methods provide insight into the electronic structure, conformational preferences, and thermodynamic properties of dimethyl sebacate [14] [15]. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set yield accurate electronic structure information and optimized molecular geometries [15].

Molecular dynamics simulations employing AMBER force fields reveal conformational flexibility of the aliphatic chain, demonstrating multiple accessible conformational states at ambient temperatures. Monte Carlo simulations in the canonical ensemble provide thermodynamic property predictions, including heat capacity and thermal expansion coefficients [14].

Semi-empirical methods such as AM1 and PM3 offer computationally efficient geometry optimization and preliminary electronic structure analysis. Ab initio calculations ranging from Hartree-Fock with minimal basis sets to second-order Møller-Plesset perturbation theory with correlation-consistent basis sets provide high-accuracy reference data for comparison with experimental measurements [14] [16].

Computational MethodApplicationTypical Basis Set/Parameters
Density Functional Theory (DFT)Electronic structure analysisB3LYP/6-31G(d,p)
Molecular Dynamics (MD)Conformational dynamicsAMBER force field
Monte Carlo simulationThermodynamic propertiesNPT ensemble
Semi-empirical methods (AM1, PM3)Optimization of geometryMNDO parameterization
Ab initio calculationsVibrational frequency calculationsHF/STO-3G to MP2/cc-pVDZ

Structure-Property Relationships

The structural features of dimethyl sebacate directly influence its physical and chemical properties through well-established structure-property relationships [17] [18]. The linear diester architecture contributes to the moderate melting point of 26-31 degrees Celsius and boiling point of 287-289 degrees Celsius at atmospheric pressure [19] [20].

The ten-carbon aliphatic chain imparts hydrophobic character, resulting in water insolubility and preferential solubility in organic solvents. The octanol-water partition coefficient of 3.38 confirms the lipophilic nature of the compound [17]. Terminal methyl ester groups confer chemical reactivity toward hydrolysis and transesterification reactions under appropriate conditions [21].

The symmetrical molecular architecture promotes efficient crystal packing, contributing to the regular crystalline structure formation observed in solid-state studies. The flexible alkyl backbone allows multiple conformational states, influencing solution-phase behavior and intermolecular interactions [18].

The ester functional groups contribute moderate polarity without strong hydrogen bonding capability, affecting solubility patterns and intermolecular association. The molecular weight of 230.3 grams per mole results in low vapor pressure of 0.08 pascals at 25 degrees Celsius, indicating low volatility under ambient conditions [19] [17].

Structural FeatureProperty InfluencedProperty Value/Effect
Linear diester structureMelting/boiling pointsMp: 26-31°C, Bp: 287-289°C
Ten-carbon aliphatic chainSolubility characteristicsInsoluble in water, soluble in organic solvents
Terminal methyl ester groupsChemical reactivitySusceptible to hydrolysis and transesterification
Symmetrical molecular architectureCrystal packing efficiencyRegular crystal structure formation
Flexible alkyl backboneConformational flexibilityMultiple conformational states possible
Ester functional groupsPolarity and hydrogen bondingModerate polarity, no strong H-bonding
Molecular weight (230.3 g/mol)Volatility and vapor pressureLow vapor pressure (0.08 Pa at 25°C)
Hydrophobic characterWater miscibilityLog P = 3.38 (lipophilic)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Exact Mass

230.1518

Appearance

Solid powder

Melting Point

38.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G87745M355

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 166 of 175 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

106-79-6

Wikipedia

Dimethyl sebacate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

General Manufacturing Information

All other basic organic chemical manufacturing
Decanedioic acid, 1,10-dimethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Ma HF, Liu B, Zhang GY, Shi RB, Ma CH, Yu MM. [GC-MS analysis of the fatty components of pollen Typhae before and after being carbonized]. Zhongguo Zhong Yao Za Zhi. 2006 Feb;31(3):200-2. Chinese. PubMed PMID: 16572997.
2: Gosteva LI, Fedonina VF. [Determination of sebacic acid dimethyl ester in natural and sewage waters by the gas-chromatographic method]. Gig Sanit. 1984 Jan;(1):51. Russian. PubMed PMID: 6706161.

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